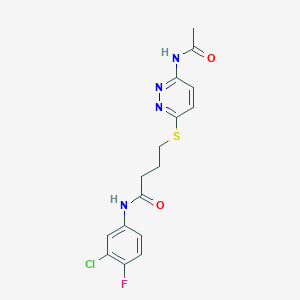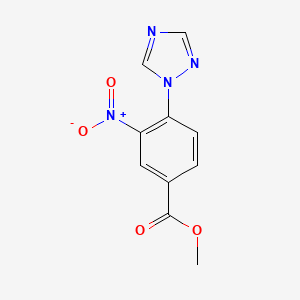![molecular formula C13H10F2N2O3S B2391917 (E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 851079-89-5](/img/structure/B2391917.png)
(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a benzo[d]thiazol-2(3H)-ylidene moiety, which is a type of heterocyclic compound. Heterocycles are commonly found in a wide range of products including pharmaceuticals, dyes, rubber products, and many more .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through methods such as 1,3-dipolar cycloaddition .Molecular Structure Analysis
The compound likely has a planar structure due to the presence of the benzo[d]thiazol-2(3H)-ylidene moiety, which is a type of aromatic system. Aromatic systems are known for their stability and planarity .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, including compounds related to (E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide, have been synthesized and characterized. These compounds demonstrate weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. Interestingly, a specific compound within this class showed notable antibacterial activity against Gram-positive bacteria, highlighting the potential of such derivatives in antimicrobial applications (Alhameed et al., 2019).
Novel Heterocyclic Compound Synthesis
A study on the synthesis of various novel heterocyclic compounds, including benzodifuranyl and thiazolopyrimidines derived from specific precursors, demonstrated the potential of these compounds as anti-inflammatory and analgesic agents. These compounds, related to the chemical family of this compound, exhibit significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties (Abu‐Hashem et al., 2020).
Metal-Induced Tautomerization
Research into the metal-induced tautomerization of oxazole and thiazole molecules to heterocyclic carbenes has provided insights into the transformation of these molecules into their corresponding carbene tautomers through acid-base reactions. This transformation, relevant to compounds in the same class as this compound, highlights the versatile chemical reactivity and potential applications in catalysis or as intermediates in synthetic chemistry (Ruiz & Perandones, 2009).
Environmental Application: Removal of Heavy Metals
The synthesis of novel magnetic N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide nanoadsorbents demonstrates an innovative approach to removing heavy metals like Zn2+ and Cd2+ from industrial wastes. This research, involving derivatives related to this compound, showcases the potential environmental applications of such compounds in water treatment and pollution control (Zargoosh et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O3S/c1-17-11-8(15)4-7(14)5-10(11)21-13(17)16-12(18)9-6-19-2-3-20-9/h4-6H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNRSEPEWBBZGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2SC1=NC(=O)C3=COCCO3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenethyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2391837.png)
![5-((3-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2391840.png)

![3-(4-Methoxyphenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2391842.png)




![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide](/img/structure/B2391850.png)



![2-[(4-Hydroxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2391857.png)
